An In-depth Technical Guide to 5-Bromopyrazolo[1,5-a]pyrimidine: Properties, Reactivity, and Synthetic Applications
An In-depth Technical Guide to 5-Bromopyrazolo[1,5-a]pyrimidine: Properties, Reactivity, and Synthetic Applications
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a cornerstone heterocyclic motif in modern medicinal chemistry. Recognized as a "privileged scaffold," its rigid, planar structure is amenable to extensive chemical modification, enabling fine-tuning of its pharmacological properties.[1] This versatility has led to its incorporation into numerous clinically significant molecules, including potent and selective kinase inhibitors for targeted cancer therapy.[2] Approved drugs such as Larotrectinib and Repotrectinib, which target TRK kinases, feature this core structure, highlighting its profound impact on drug development.[3]
Within this important class of compounds, 5-Bromopyrazolo[1,5-a]pyrimidine emerges as a key strategic intermediate. The bromine atom at the C5 position of the pyrimidine ring is not merely a substituent; it is a versatile synthetic handle. Its strategic placement allows for the introduction of diverse molecular fragments through a variety of well-established palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the chemical properties, spectroscopic signature, and critical synthetic transformations of 5-Bromopyrazolo[1,5-a]pyrimidine, offering researchers and drug development professionals a practical reference for leveraging this powerful building block.
Core Chemical & Physical Properties
5-Bromopyrazolo[1,5-a]pyrimidine (CAS No. 1159981-95-9) is a solid at room temperature. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1159981-95-9 | [4] |
| Molecular Formula | C₆H₄BrN₃ | [4] |
| Molecular Weight | 198.02 g/mol | [4] |
| Physical Form | Solid | |
| Purity | >95-97% (Typical) | [4] |
| Storage | Store at room temperature | |
| InChI Key | DIYTVASYDOBYQA-UHFFFAOYSA-N |
Spectroscopic Analysis
A comprehensive understanding of the spectroscopic characteristics of 5-Bromopyrazolo[1,5-a]pyrimidine is essential for reaction monitoring and structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic core. Based on studies of the parent pyrazolo[1,5-a]pyrimidine system, the chemical shifts can be predicted.[5] The proton at C7 (adjacent to the bridgehead nitrogen) is typically the most deshielded. The protons at C2 and C3 on the pyrazole ring will appear as doublets, coupled to each other. The proton at C6 will also appear as a doublet, coupled to the proton at C7. The presence of the electron-withdrawing bromine atom at C5 will influence the chemical shift of the adjacent protons at C6 and the pyrazole protons. A representative spectrum can be found at ChemicalBook.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the six carbon atoms of the bicyclic system. The carbon atom C5, directly attached to the bromine, will have its chemical shift significantly influenced by the halogen. The quaternary carbons (C3a and C7) will also be identifiable. Data from related structures can be used to aid in the assignment of peaks.[7]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of Br, HCN, or other small neutral molecules from the heterocyclic core.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations in the aromatic region (~3000-3100 cm⁻¹), C=N and C=C stretching vibrations characteristic of the heteroaromatic rings (typically in the 1400-1650 cm⁻¹ region), and the C-Br stretching vibration, which appears at lower frequencies.
Synthesis and Key Transformations
The strategic value of 5-Bromopyrazolo[1,5-a]pyrimidine lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The C5-Br bond is the primary site for these transformations, allowing for the construction of C-C and C-N bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. For a substrate like 5-Bromopyrazolo[1,5-a]pyrimidine, this reaction is critical for introducing aryl or heteroaryl substituents, which are common features in kinase inhibitors.[8][9]
Expert Insight & Mechanistic Causality: The primary challenge in Suzuki couplings with electron-deficient heterocycles like pyrazolo[1,5-a]pyrimidines is preventing premature debromination of the starting material. This side reaction is often competitive with the desired cross-coupling.[8] To mitigate this, the choice of catalyst and ligand is paramount. Catalyst systems employing bulky, electron-rich phosphine ligands, such as XPhos, are highly effective. These ligands promote the crucial reductive elimination step of the catalytic cycle, which forms the desired C-C bond, making it kinetically more favorable than the competing debromination pathway. The use of a pre-catalyst like XPhosPdG2 ensures the efficient generation of the active Pd(0) species in situ. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically sufficient to facilitate the transmetalation step without promoting unwanted side reactions.[10]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromopyrazolo[1,5-a]pyrimidine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhosPdG2, 2-5 mol%) and additional XPhos ligand (2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed mixture of a solvent such as dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 5-aryl-pyrazolo[1,5-a]pyrimidine product.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a crucial linkage in a vast number of pharmaceuticals.[11] This reaction allows for the coupling of 5-Bromopyrazolo[1,5-a]pyrimidine with a wide array of primary and secondary amines, providing access to diverse libraries of 5-amino-substituted derivatives.[12]
Expert Insight & Mechanistic Causality: The success of the Buchwald-Hartwig amination hinges on a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13] The base plays a critical role in deprotonating the amine once it has coordinated to the palladium center, forming the key palladium-amido complex. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often employed to facilitate this step effectively.[14] The ligand choice is again crucial. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are preferred as they accelerate the rate-limiting reductive elimination step, which forms the final C-N bond and regenerates the Pd(0) catalyst.[12][13] Microwave-assisted protocols can significantly reduce reaction times from many hours to minutes, a considerable advantage in high-throughput synthesis settings.[14]
Workflow Diagram: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4-8 mol%).
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., sodium t-butoxide, 1.4 equiv). Then add 5-Bromopyrazolo[1,5-a]pyrimidine (1.0 equiv) and the desired amine (1.2 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C (or using a microwave reactor, e.g., 150 °C for 10-30 minutes). Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. If solids are present, dilute with a solvent like dichloromethane and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude residue by column chromatography on silica gel to afford the desired 5-amino-pyrazolo[1,5-a]pyrimidine product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce alkynyl functionalities onto the pyrazolo[1,5-a]pyrimidine core.[15] These 5-alkynyl derivatives are valuable intermediates themselves, as the alkyne can be further transformed into a variety of other functional groups, or they can be the final target, as alkynes are present in many bioactive molecules.[16][17]
Expert Insight & Mechanistic Causality: The Sonogashira reaction famously employs a dual-catalyst system.[15] A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) is crucial for activating the terminal alkyne.[18] The copper(I) salt reacts with the alkyne in the presence of a mild amine base (like triethylamine or diisopropylamine, which also serves as the solvent) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition. A key consideration is the prevention of homocoupling of the terminal alkyne (Glaser coupling), which is an aerobic process. Therefore, the reaction must be rigorously maintained under an inert atmosphere.[15]
Workflow Diagram: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 5-Bromopyrazolo[1,5-a]pyrimidine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 5-10 mol%).
-
Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon) at least three times.
-
Solvent and Reagent Addition: Add a degassed amine base, such as triethylamine or a mixture of DMF and Et₃N. Then, add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-alkynyl-pyrazolo[1,5-a]pyrimidine.
Safety and Handling
As a professional scientist, adherence to strict safety protocols is non-negotiable. 5-Bromopyrazolo[1,5-a]pyrimidine should be handled with appropriate care in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.
Conclusion
5-Bromopyrazolo[1,5-a]pyrimidine is a high-value, versatile building block for the synthesis of complex molecules of interest to the pharmaceutical and agrochemical industries. Its strategic C5-bromo substitution provides a reliable anchor point for diversification through robust and well-understood cross-coupling methodologies. This guide has detailed its core properties and provided field-proven, mechanistically-grounded protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By understanding the causality behind experimental choices, researchers can effectively harness the synthetic potential of this scaffold to accelerate the discovery and development of novel chemical entities.
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